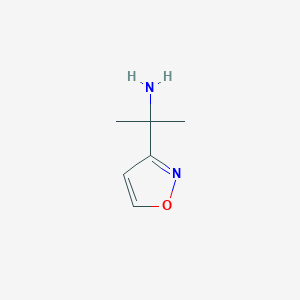

2-(1,2-Oxazol-3-yl)propan-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(1,2-oxazol-3-yl)propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O/c1-6(2,7)5-3-4-9-8-5/h3-4H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKFUPUJREUJDGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=NOC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Isoxazol-3-yl Isopropylamine Scaffold: A Frontier in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Isoxazole Core

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a "privileged scaffold" in medicinal chemistry. Its unique electronic and steric properties contribute to favorable pharmacokinetic and pharmacodynamic profiles, making it a cornerstone in the design of novel therapeutic agents.[1][2] Isoxazole derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral effects.[2][3][4] This guide focuses on a specific, yet underexplored, subclass: isoxazol-3-yl isopropylamine derivatives. While direct literature on this specific substitution pattern is sparse, this document will provide a comprehensive foundation by detailing the synthesis of the core 3-aminoisoxazole structure and exploring the known bioactivities and structure-activity relationships (SAR) of closely related analogues. This will serve as a critical resource for researchers aiming to investigate the therapeutic potential of this promising chemical space.

I. Synthesis of the 3-Aminoisoxazole Core: Foundational Methodologies

The synthesis of the 3-aminoisoxazole scaffold is the crucial first step towards accessing the target N-isopropyl derivatives. Several reliable methods have been established, primarily focusing on the construction of the isoxazole ring from acyclic precursors.

A. Cyclization of β-Ketonitriles with Hydroxylamine

A prevalent and robust method for the synthesis of 3-aminoisoxazoles involves the cyclization of β-ketonitriles with hydroxylamine. The regioselectivity of this reaction is highly dependent on the pH and temperature, allowing for controlled synthesis of either the 3-amino or 5-amino isomer.[5]

Protocol 1: Synthesis of 3-Aminoisoxazole from a β-Ketonitrile [5]

-

Reaction Setup: To a solution of the desired β-ketonitrile (1.0 eq) in a suitable solvent such as ethanol, add hydroxylamine hydrochloride (1.1 eq).

-

pH Adjustment: Carefully adjust the pH of the reaction mixture to be between 7 and 8 using an appropriate base (e.g., sodium hydroxide solution).

-

Reaction Conditions: Maintain the reaction temperature at or below 45°C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Cyclization: Upon completion of the initial reaction, acidify the mixture with a suitable acid (e.g., hydrochloric acid) to facilitate the cyclization to the 3-aminoisoxazole.

-

Work-up and Purification: Neutralize the reaction mixture and extract the product with an appropriate organic solvent (e.g., ethyl acetate). The organic layers are then combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Causality Behind Experimental Choices: The careful control of pH is paramount in this synthesis. At a pH below 8, the hydroxylamine preferentially attacks the nitrile group, leading to the formation of the desired 3-aminoisoxazole upon cyclization.[5] Conversely, at a pH above 8 and at elevated temperatures, the reaction favors attack at the ketone, resulting in the 5-aminoisoxazole isomer.[5] The lower temperature helps to control the regioselectivity and prevent side reactions.

B. Synthesis from 3-Bromoisoxazolines

An alternative and versatile route to N-substituted 3-aminoisoxazoles proceeds through a 3-bromoisoxazoline intermediate. This method involves an addition-elimination reaction with the desired amine.[6]

Protocol 2: Synthesis of N-Substituted 3-Aminoisoxazoles from 3-Bromoisoxazolines [1][6]

-

Formation of 3-Aminoisoxazoline: In a suitable pressure vessel, combine the 3-bromo-5-substituted-isoxazoline (1.0 eq), the desired primary or secondary amine (e.g., isopropylamine, 2.0-3.0 eq), and a non-nucleophilic base (e.g., diisopropylethylamine, 1.5 eq) in a solvent such as n-butanol.

-

Reaction Conditions: Heat the reaction mixture using microwave irradiation (e.g., at 160-200°C) or a conventional oil bath (e.g., at 84-120°C) for the required time (typically 1-4 hours for microwave heating). Monitor the reaction by TLC or LC-MS.

-

Isolation of 3-Aminoisoxazoline: After cooling, the reaction mixture is concentrated, and the crude product is purified by column chromatography to yield the 3-aminoisoxazoline.

-

Oxidation to 3-Aminoisoxazole: Dissolve the purified 3-aminoisoxazoline (1.0 eq) in a suitable solvent like dichloromethane. Add imidazole (2.0 eq) followed by iodine (1.5 eq).

-

Reaction and Work-up: Stir the mixture at room temperature until the starting material is consumed (monitored by TLC). Quench the reaction with aqueous sodium thiosulfate solution and extract the product with dichloromethane. The combined organic layers are washed with brine, dried, and concentrated. The final product is purified by column chromatography.

Expertise & Experience: The use of microwave heating can significantly reduce reaction times for the amination step.[6] The choice of base in the oxidation step is critical; imidazole has been found to be particularly effective for this transformation.[6] This two-step approach allows for the introduction of a diverse range of amines, including isopropylamine, at a late stage of the synthesis.

Caption: Potential mechanism of action via RTK inhibition.

IV. Future Directions and Conclusion

The isoxazol-3-yl isopropylamine scaffold remains a largely unexplored area with significant therapeutic potential. Based on the robust bioactivities of related isoxazole derivatives, this class of compounds warrants further investigation. Future research should focus on:

-

Focused Synthesis: Development and optimization of synthetic routes to generate a library of isoxazol-3-yl isopropylamine derivatives with diverse substitutions at the 5-position.

-

Biological Screening: Comprehensive screening of these novel compounds against a panel of cancer cell lines, microbial strains, and inflammatory targets.

-

In-depth SAR Studies: Elucidation of the specific structure-activity relationships to guide the design of next-generation compounds with improved potency and selectivity.

-

Mechanism of Action Studies: Investigation of the molecular targets and signaling pathways modulated by the most promising candidates.

V. References

-

A review of isoxazole biological activity and present synthetic techniques. (n.d.). Retrieved February 23, 2026, from

-

Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines | Request PDF. (2025, August 10). ResearchGate. Retrieved February 23, 2026, from [Link]

-

Synthesis and pharmacology of 3-isoxazolol amino acids as selective antagonists at group I metabotropic glutamic acid receptors. (2001, March 29). PubMed. Retrieved February 23, 2026, from [Link]

-

Synthesis and Antiprotozoal Profile of 3,4,5‐Trisubstituted Isoxazoles. (n.d.). PubMed Central. Retrieved February 23, 2026, from [Link]

-

US3435047A - Process for preparing 3-aminoisoxazole derivatives. (n.d.). Google Patents. Retrieved February 23, 2026, from

-

The synthetic and therapeutic expedition of isoxazole and its analogs. (n.d.). PubMed Central. Retrieved February 23, 2026, from [Link]

-

Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines. (2009, February 11). ACS Publications. Retrieved February 23, 2026, from [Link]

-

Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide. (n.d.). Zanco Journal of Medical Sciences. Retrieved February 23, 2026, from [Link]

-

The synthetic and therapeutic expedition of isoxazole and its analogs. (n.d.). PubMed Central. Retrieved February 23, 2026, from [Link]

-

A review of isoxazole biological activity and present synthetic techniques. (2024, December 30). Retrieved February 23, 2026, from [Link]

-

Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. (2023, February 2). MDPI. Retrieved February 23, 2026, from [Link]

-

Bicyclic Isoxazoline Derivatives: Synthesis and Evaluation of Biological Activity. (n.d.). PubMed Central. Retrieved February 23, 2026, from [Link]

-

Synthesis and Evaluation of Antimicrobial Activities of Some Novel Isoxazole Derivatives. (2015, December 15). ARC Journals. Retrieved February 23, 2026, from [Link]

-

Efficient Transformation of Alkyl 3-nitro-5-(aryl/alkyl)isoxazole-4-carboxylates into 3-amino- and 3-hydrazinyl-5-aryl/alkyl-isoxazole-4-carboxylates in Aqueous Solution. (2017, September 15). ResearchGate. Retrieved February 23, 2026, from [Link]

-

Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. (n.d.). Retrieved February 23, 2026, from [Link]

-

Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. (n.d.). PubMed Central. Retrieved February 23, 2026, from [Link]

-

A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles. (n.d.). Organic Chemistry Portal. Retrieved February 23, 2026, from [Link]

Sources

Technical Guide: Isoxazole Amine Scaffolds in Fragment-Based Drug Discovery (FBDD)

Executive Summary

Isoxazole amines represent a high-value, privileged scaffold in Fragment-Based Drug Discovery (FBDD).[1] They offer a unique combination of structural rigidity, defined hydrogen-bonding vectors, and favorable physicochemical properties (low molecular weight, high solubility). However, they present a dichotomy: while the 3-aminoisoxazole is a robust amide bioisostere, the 5-aminoisoxazole isomer introduces significant chemical instability risks (ring opening) that can derail lead optimization.

This guide provides a technical roadmap for deploying isoxazole amines in FBDD, focusing on regioselective synthesis, stability profiling, and fragment growing strategies.

The Pharmacophore: Physicochemical & Structural Analysis

The isoxazole ring acts as a bioisostere for amide bonds and carboxylic acids, providing a rigid linker that reduces the entropic penalty of binding.

Comparative Properties of Isomers

The position of the amine group dictates the electronic environment and stability.

| Property | 3-Aminoisoxazole | 4-Aminoisoxazole | 5-Aminoisoxazole |

| Electronic Character | Electron-deficient aromatic amine.[1] | Electron-rich (enamine-like character).[1] | Highly polarized; chemically labile.[1] |

| pKa (Conjugate Acid) | ~2.0 - 2.5 (Weak base) | ~4.5 - 5.0 | ~1.5 (Very weak base) |

| H-Bonding | Donor (NH2) + Acceptor (N2).[1] Mimics Adenine N1/N6.[1] | Donor (NH2).[1] | Donor (NH2) + Acceptor (O1).[1] |

| Chemical Stability | High. Resistant to hydrolysis.[1] | High. Stable to most coupling conditions.[1] | Low. Prone to base-catalyzed ring opening (Kemp elimination type).[1] |

| Synthetic Access | Moderate (Regiocontrol required).[1] | Difficult (Requires nitration/reduction). | Easy (from |

Bioisosteric Utility

-

Amide Mimicry: The 3-aminoisoxazole core superimposes well with the cis-amide bond geometry, positioning the amine protons and the ring nitrogen to engage in H-bonding networks similar to peptide backbones.

-

Kinase Hinge Binders: The N2 nitrogen and the exocyclic amine often serve as a donor-acceptor motif for binding to the ATP-binding hinge region of kinases (e.g., Valdecoxib derivatives).

Synthetic Access & Regiocontrol[2][3]

Achieving high regioselectivity is the primary bottleneck. The condensation of hydroxylamine with

Decision Logic for Synthesis

The following flowchart illustrates the strategic selection of synthetic routes based on the desired isomer.

Caption: Regioselective synthetic strategies for amino-isoxazole isomers. Route A is preferred for FBDD to ensure library purity.

Protocol: Regioselective Synthesis of 3-Aminoisoxazoles (Route A)

Rationale: Direct condensation often fails to yield pure 3-amino isomers.[1] The isoxazoline oxidation route guarantees regiochemistry.

Materials:

-

Precursor: 3-bromo-5-substituted-isoxazoline (derived from nitrile oxide cycloaddition).[1]

-

Amine source: Ammonium hydroxide or substituted amine.[1]

-

Oxidant: KMnO4 or DDQ.[1]

Step-by-Step Methodology:

-

Nucleophilic Substitution: Dissolve 3-bromo-isoxazoline (1.0 eq) in DMSO. Add amine (5.0 eq) and heat to 80°C in a sealed tube for 4–6 hours. Monitor by LCMS for conversion to 3-amino-isoxazoline.[1]

-

Workup: Dilute with water, extract with EtOAc. The intermediate is often stable enough for the next step without chromatography.

-

Oxidation (Aromatization): Dissolve the crude 3-amino-isoxazoline in acetone. Add KMnO4 (1.5 eq) supported on silica gel or Montmorillonite K-10.[1] Stir at room temperature for 2 hours.

-

Purification: Filter through a Celite pad. Concentrate and purify via flash chromatography (Hexane/EtOAc gradient).

Validation:

-

1H NMR: Confirm absence of isoxazoline protons (typically doublets at 3.0–4.0 ppm).

-

NOESY: Verify regiochemistry if substituents are ambiguous.

Fragment Growing & Optimization

In FBDD, the amine handle is the primary "exit vector" for growing the fragment into adjacent pockets.

Growing Strategies

-

Amide Coupling: Reacting 3-aminoisoxazole with carboxylic acids.[1] Note: Due to low nucleophilicity of the amine, strong coupling agents (HATU, POCl3) or acid chlorides are required.

-

Buchwald-Hartwig Amination: Palladium-catalyzed coupling to aryl halides allows expansion into hydrophobic pockets.[1]

-

Reductive Amination: generally difficult due to low basicity; requires harsh conditions.[1]

Workflow: Fragment-to-Lead

Caption: FBDD workflow utilizing the amine handle for vector expansion.

Stability & Liability Protocols

The Critical Risk: 5-aminoisoxazoles (and some 3-isomers with electron-withdrawing groups at C4/C5) are prone to base-catalyzed ring opening.[1] This reaction, often termed the "Leflunomide rearrangement" or Kemp elimination, results in the formation of a reactive

Mechanism of Failure

Under basic conditions (pH > 8) or metabolic processing (CYP450), the C3 proton (in 5-amino isomers) or the ring oxygen is attacked, leading to N-O bond cleavage.

Protocol: Stability Assessment via NMR

Purpose: To validate scaffold integrity before advancing to biological assays.

-

Preparation: Dissolve the fragment (5 mM) in DMSO-d6.

-

Buffer Challenge: Add 10% volume of D2O buffer at pH 7.4 (PBS) and pH 9.0 (Borate).

-

Time-Course: Acquire 1H NMR spectra at t=0, 4h, 24h, and 48h at 37°C.

-

Analysis:

-

Look for the disappearance of the characteristic isoxazole ring singlet (usually ~6.0 ppm for 4-H).

-

Look for the appearance of nitrile peaks (IR or C13) or new alkyl peaks corresponding to the ring-opened enol/ketone forms.

-

-

Acceptance Criteria: >95% parent compound remaining after 24h at pH 7.4.[1]

References

-

Pevarello, P., et al. (2004). "Synthesis and biological activity of 3-aminopyrazole and 3-aminoisoxazole urea derivatives as kinase inhibitors." Journal of Medicinal Chemistry.

-

Sperry, J. B., & Wright, D. L. (2005). "Furans, thiophenes and oxazoles." Current Opinion in Drug Discovery & Development. (Context on heterocycle synthesis).

-

Kalgutkar, A. S., et al. (2003).[2] "In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent leflunomide." Drug Metabolism and Disposition.

-

Zhu, J., et al. (2018). "Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles." RSC Advances.

Sources

An In-depth Technical Guide on the Chemical Properties of 3-Substituted Isoxazole Amines

For Researchers, Scientists, and Drug Development Professionals

The isoxazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1] Its unique electronic and structural features contribute to favorable pharmacokinetic and pharmacodynamic properties. Among isoxazole derivatives, 3-substituted isoxazole amines are a particularly important class of compounds, serving as versatile intermediates and bioactive molecules in their own right.[2] This guide provides a comprehensive overview of the chemical properties of 3-substituted isoxazole amines, focusing on their synthesis, reactivity, and spectroscopic characterization, with insights relevant to drug discovery and development.

Synthesis of 3-Substituted Isoxazole Amines

The construction of the 3-aminoisoxazole core is a critical first step in the synthesis of more complex derivatives. Several synthetic strategies have been developed, with the choice of method often depending on the desired substitution pattern and the availability of starting materials.

Cycloaddition Reactions

The [3+2] cycloaddition of nitrile oxides with alkynes is a powerful and widely used method for constructing the isoxazole ring.[3][4] This approach allows for the introduction of substituents at the 3 and 5-positions with high regioselectivity.

A common strategy involves the in situ generation of nitrile oxides from aldoximes using oxidizing agents like chloramine-T or N-chlorosuccinimide (NCS).[5] These reactive intermediates then readily undergo cycloaddition with a suitable alkyne to afford the desired 3,5-disubstituted isoxazole. For the synthesis of 3-aminoisoxazoles, a protected amino group or a precursor functional group can be incorporated into the nitrile oxide or alkyne component.

Experimental Protocol: Synthesis of a 3-Aryl-5-Substituted Isoxazole via [3+2] Cycloaddition [6]

-

Nitrile Oxide Generation: To a solution of the desired aryl aldoxime (1.0 equiv) in a suitable solvent (e.g., dichloromethane or ethyl acetate), add an oxidizing agent such as N-chlorosuccinimide (1.1 equiv) and a catalytic amount of a base like triethylamine. Stir the reaction mixture at room temperature until the aldoxime is consumed (monitored by TLC).

-

Cycloaddition: To the in situ generated nitrile oxide solution, add the desired alkyne (1.2 equiv). Continue stirring at room temperature or with gentle heating until the reaction is complete.

-

Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 3,5-disubstituted isoxazole.

From 3-Haloisoxazoles and Isoxazolines

An alternative approach involves the nucleophilic aromatic substitution (SNAr) on a pre-formed 3-haloisoxazole ring. However, 3-haloisoxazoles are often poor substrates for direct amination.[7] To overcome this, more reactive isoxazoline intermediates can be employed.

A two-step procedure starting from readily available 3-bromoisoxazolines has been developed.[7] These intermediates react with a variety of amines in the presence of a base to afford 3-aminoisoxazolines, which are then oxidized to the corresponding 3-aminoisoxazoles in high yields.[7][8] This method offers a broad scope for introducing diverse amino substituents.

Experimental Protocol: Two-Step Synthesis of 3-Aminoisoxazoles from 3-Bromoisoxazolines [7]

-

Amination of 3-Bromoisoxazoline: In a sealed tube, dissolve the 3-bromo-5-substituted-isoxazoline (1.0 equiv) and the desired amine (1.5 equiv) in n-butanol. Add a base such as potassium carbonate (2.0 equiv) and heat the mixture at 120 °C (oil bath) or using microwave irradiation (160 °C). Monitor the reaction by TLC until the starting material is consumed.

-

Work-up and Purification of 3-Aminoisoxazoline: After cooling, dilute the reaction mixture with an organic solvent and wash with water. Dry the organic layer and concentrate under reduced pressure. Purify the crude 3-aminoisoxazoline by column chromatography.

-

Oxidation to 3-Aminoisoxazole: Dissolve the purified 3-aminoisoxazoline (1.0 equiv) in a suitable solvent like dichloromethane. Add an oxidizing agent such as iodine (1.2 equiv) and a base like sodium bicarbonate (2.0 equiv). Stir at room temperature until the oxidation is complete.

-

Final Work-up and Purification: Quench the reaction with aqueous sodium thiosulfate solution. Separate the organic layer, dry, and concentrate. Purify the final product by column chromatography to yield the 3-amino-5-substituted-isoxazole.

Other Synthetic Routes

Other methods for synthesizing the 3-aminoisoxazole scaffold include the reaction of hydroxyurea with various nitrile compounds, such as 2,3-dibromobutyronitrile or 2-bromocrotononitrile, in an alkaline medium.[9][10] Additionally, a three-step process starting from ethyl acetate and acetonitrile to form acetyl acetonitrile, followed by reaction with p-toluenesulfonyl hydrazide and subsequent ring closure with hydroxylamine hydrochloride, has been reported.[11]

Chemical Reactivity of 3-Substituted Isoxazole Amines

The reactivity of 3-substituted isoxazole amines is characterized by the interplay between the electron-rich amino group and the isoxazole ring. The amino group can act as a nucleophile, while the isoxazole ring can undergo various transformations, including ring-opening reactions.

Reactions at the Amino Group

The exocyclic amino group at the 3-position readily undergoes reactions typical of primary or secondary amines. These include acylation, alkylation, and condensation with carbonyl compounds to form Schiff bases.[12][13] These reactions are crucial for the derivatization of the 3-aminoisoxazole core to generate libraries of compounds for structure-activity relationship (SAR) studies.[14]

Experimental Protocol: Synthesis of a 3-Aminoisoxazole Schiff Base [12]

-

Mix 3-amino-5-methylisoxazole (1.0 equiv) and the desired substituted benzaldehyde (1.2 equiv) at room temperature.

-

Add a catalytic amount of a green catalyst, such as N,N-dimethylethanolamine (DMEA) (3 drops).

-

Stir the mixture for 40 minutes, monitoring the reaction progress by TLC.

-

Upon completion, the solid product can be collected by filtration and washed with a non-polar solvent like n-hexane to afford the pure Schiff base in high yield.

Ring-Opening Reactions

A key feature of the isoxazole ring is its susceptibility to ring-opening reactions, particularly through cleavage of the weak N-O bond.[3][14] This property has been exploited to transform isoxazoles into other valuable heterocyclic systems or functionalized acyclic compounds.[15][16]

For instance, catalytic hydrogenation of isoxazoles can lead to the formation of β-amino enones.[17] Additionally, transition metal-catalyzed ring-opening and annulation reactions of isoxazoles with various partners can provide access to diverse heterocycles like pyrroles and pyridines.[15]

Visualization of Isoxazole Ring-Opening and Annulation

Caption: Catalytic Ring-Opening and Annulation of Isoxazoles.

Spectroscopic Properties

The unambiguous characterization of 3-substituted isoxazole amines relies on a combination of spectroscopic techniques, including NMR, IR, and mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for structure elucidation.[18] The chemical shifts of the protons and carbons of the isoxazole ring are highly diagnostic of the substitution pattern.

-

¹H NMR: The proton at the 5-position (H5) of a 3-aminoisoxazole typically resonates further downfield compared to the H3 proton of a 5-aminoisoxazole isomer.[18] The protons of the amino group appear as a broad singlet, the chemical shift of which is dependent on the solvent and concentration.

-

¹³C NMR: The carbon atom attached to the amino group (C3) exhibits a characteristic chemical shift that is a key identifier.[18] The chemical shifts of the other ring carbons (C4 and C5) are also diagnostic.

Table 1: Typical NMR Chemical Shifts for 3-Amino-5-methylisoxazole

| Nucleus | Chemical Shift (ppm) |

| H4 | ~5.5-6.0 |

| H (NH₂) | ~4.5-5.5 (broad) |

| H (CH₃) | ~2.2-2.4 |

| C3 | ~165-170 |

| C4 | ~90-95 |

| C5 | ~155-160 |

| C (CH₃) | ~10-15 |

Note: Chemical shifts are approximate and can vary depending on the solvent and other substituents.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the key functional groups present in 3-aminoisoxazole derivatives.[18]

-

N-H Stretching: The primary amine group exhibits characteristic stretching vibrations in the range of 3100-3500 cm⁻¹.

-

C=N and N-O Stretching: The vibrations of the isoxazole ring are also observable in the fingerprint region (1500-400 cm⁻¹).[18]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.[18] Electron ionization (EI) can induce fragmentation, and the analysis of the fragment ions can provide further structural information and help differentiate between isomers.[18]

Applications in Drug Discovery

The 3-aminoisoxazole scaffold is a key component in a wide range of biologically active compounds.[14][19][20] These derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects.[14][19][20]

For example, the well-known antibacterial drug sulfamethoxazole features a 3-amino-5-methylisoxazole moiety.[21] The ability to readily modify the substituents at the 3-amino and 5-positions allows for the fine-tuning of the pharmacological properties and the development of multi-targeted therapies.[14][19]

Visualization of the Role of 3-Aminoisoxazoles in Drug Discovery

Caption: Workflow for Drug Discovery with 3-Aminoisoxazoles.

Conclusion

3-Substituted isoxazole amines are a cornerstone of modern medicinal chemistry. Their versatile synthesis, predictable reactivity, and amenability to spectroscopic characterization make them invaluable building blocks for the discovery and development of new therapeutic agents. A thorough understanding of their chemical properties is essential for researchers and scientists working to harness the full potential of this important class of heterocyclic compounds.

References

- Martis, G. J., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances.

- Martis, G. J., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. Semantic Scholar.

- Reddy, G. S., et al. (2025). Diverse Ring Opening and Annulation Catalyses of Isoxazole To Construct Valuable Functionalized Pyrroles, Pyridines, and Nicotinamides. Organic Letters.

- Martis, G. J., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery.

- Martis, G. J., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing.

- Girardin, M., et al. (2009). Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines. Organic Letters.

- Various Authors. Isoxazole synthesis. Organic Chemistry Portal.

- Kumar, M., et al. (2024). A review of isoxazole biological activity and present synthetic techniques. Journal of Drug Delivery and Therapeutics.

- Batey, R. A., et al. (2005). Synthesis of 3,4,5-Trisubstituted Isoxazoles via Sequential [3 + 2] Cycloaddition/Silicon-Based Cross-Coupling Reactions. The Journal of Organic Chemistry.

- DE3731850A1 - METHOD FOR PRODUCING 3-AMINO-5-METHYLISOXAZOLE.

- CA1301766C - Process for the manufacture of 3-amino-5- methylisoxazole.

- Sharma, R., et al. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances.

- Ahmed, S. A., et al. (2024). An Alternative Green Method for Synthesis of 3-Amino-5-Methylisoxazole Schiff Bases and Their Bioactivity Evaluation.

- Kashima, C., et al. Synthetic reactions using isoxazole compounds. Journal of Synthetic Organic Chemistry, Japan.

- Kumar, A., et al. (2022). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry.

- Gudipati, R., et al. (2021). Iron Promoted Ring Opening and Ring Closing Cascade (ROCC) Reaction of ortho-Carboxy-Isoxazoles Leading to Isoindolinone Derivatives. European Journal of Organic Chemistry.

- Kumar, A., et al. (2025). Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition Reactions: Pharmacological Screening for Their Antioxidant and Antimicrobial Activities.

- Chebanov, V. A., et al. (2016). Reactions of 3(5)-Aminoisoxazoles Using Classical Methods of Activation, Microwave Irradiation, and Ultrasonication. Chemistry of Heterocyclic Compounds.

- CN107721941B - Preparation method of 3-amino-5-methyl isoxazole.

- Girardin, M., et al. (2025). Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines.

- Aminoisoxazole: A Compar

- Martis, G. J., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing.

- Various Authors. (2023). Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives.

- 3-Aminoisoxazole 95 1750-42-1. Sigma-Aldrich.

- 3-Aminoisoxazole | 1750-42-1. ChemicalBook.

Sources

- 1. ijpca.org [ijpca.org]

- 2. 3-Aminoisoxazole | 1750-42-1 [chemicalbook.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. BJOC - Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides [beilstein-journals.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. DE3731850A1 - METHOD FOR PRODUCING 3-AMINO-5-METHYLISOXAZOLE - Google Patents [patents.google.com]

- 10. CA1301766C - Process for the manufacture of 3-amino-5- methylisoxazole - Google Patents [patents.google.com]

- 11. CN107721941B - Preparation method of 3-amino-5-methyl isoxazole - Google Patents [patents.google.com]

- 12. tandfonline.com [tandfonline.com]

- 13. researchgate.net [researchgate.net]

- 14. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 17. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 20. researchgate.net [researchgate.net]

- 21. ijcrt.org [ijcrt.org]

Isoxazole-Containing Primary Amines: A Privileged Scaffold for Next-Generation Kinase Inhibitors

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The reversible phosphorylation of proteins, orchestrated by a vast family of over 500 kinases, represents the central control mechanism for a multitude of cellular processes.[1] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them one of the most critical target classes in modern drug discovery.[2][3] Within the expansive chemical space of kinase inhibitors, nitrogen-containing heterocycles have emerged as foundational scaffolds. This guide focuses on the isoxazole ring, a five-membered aromatic heterocycle that has earned the status of a "privileged structure" in medicinal chemistry.[2][4][5] We will provide an in-depth exploration of isoxazole-containing primary amines, detailing their synthesis, structure-activity relationships (SAR), and the critical role they play in achieving potent and selective kinase inhibition. This document is intended to serve as a technical resource, providing both foundational knowledge and field-proven protocols for researchers dedicated to advancing kinase inhibitor discovery.

The Isoxazole Core: A Strategic Choice for Kinase Inhibition

The isoxazole motif is not merely an incidental component; its selection in kinase inhibitor design is a deliberate choice rooted in its unique physicochemical properties and its ability to engage in crucial molecular interactions within the highly conserved ATP-binding site of kinases.[2][5]

Physicochemical and Pharmacokinetic Advantages

The isoxazole ring, containing adjacent nitrogen and oxygen atoms, imparts a favorable balance of properties to drug candidates. It is a stable aromatic system that can modulate a molecule's polarity, solubility, and metabolic stability.[4][6] These features are critical for optimizing the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a potential drug, a key hurdle in the transition from a potent compound to a viable therapeutic agent.[7][8][9]

The Pharmacophore: Key Interactions in the ATP-Binding Cleft

The majority of small molecule kinase inhibitors are ATP-competitive, meaning they occupy the same binding pocket as the endogenous substrate, adenosine triphosphate (ATP).[10] The efficacy of these inhibitors hinges on their ability to form specific, high-affinity interactions with key amino acid residues in this pocket, particularly the "hinge region" that connects the N- and C-lobes of the kinase domain.

The isoxazole-primary amine scaffold provides a quintessential pharmacophore for this purpose:

-

Hydrogen Bond Acceptors: The ring nitrogen and oxygen atoms can act as hydrogen bond acceptors, interacting with donor residues in the active site.

-

Hydrogen Bond Donor: The primary amine (often at the 3- or 5-position of the isoxazole ring) is the critical feature. It serves as a potent hydrogen bond donor, frequently forming one or more canonical hydrogen bonds with the backbone carbonyls of the hinge region, effectively mimicking the interaction of the adenine portion of ATP.[5][11] This interaction is a primary anchor, responsible for the inhibitor's orientation and a significant portion of its binding energy.

Caption: General binding mode of an isoxazole-primary amine inhibitor.

Synthesis of Key Isoxazole Amine Building Blocks

The accessibility of diverse isoxazole-containing primary amines is fundamental to building compound libraries for screening. The following protocols outline representative, field-tested syntheses for these critical intermediates.

Protocol 1: Green Synthesis of 3-Amino-5-methylisoxazole

This protocol is adapted from methodologies employing environmentally benign principles, such as solvent-free conditions, which are increasingly important in modern synthetic chemistry.[12] 3-Amino-5-methylisoxazole is a common starting material for producing sulfonamide drugs and other therapeutic agents.[13]

Rationale: This one-pot condensation reaction avoids hazardous solvents and simplifies purification, offering high yields in a short timeframe. The use of N,N-Dimethylethanolamine (DMEA) as a catalyst is a greener alternative to more traditional and harsher reagents.[12]

Step-by-Step Methodology:

-

Reactant Mixing: In a 25 mL round-bottom flask, combine 3-amino-5-methylisoxazole (5.0 mmol, 1.0 eq) and the desired substituted benzaldehyde (6.0 mmol, 1.2 eq).

-

Catalyst Addition: Add three drops of DMEA to the mixture.

-

Reaction: Stir the mixture vigorously at room temperature for approximately 40 minutes. The reaction often proceeds without external heating.

-

Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) with an eluent system of n-hexane:ethyl acetate (60:40).

-

Work-up: Upon completion, the resulting solid Schiff base can often be purified by simple recrystallization from a suitable solvent like ethanol, yielding the product with high purity.

Protocol 2: Hypothetical Synthesis of a 5-Aminoisoxazole Urea Derivative

5-Aminoisoxazoles are versatile building blocks for creating libraries of kinase inhibitors.[5] This protocol describes a common and reliable transformation: the formation of a urea linkage, a prevalent pharmacophore in many approved kinase inhibitors.

Rationale: The reaction of a primary amine with an isocyanate is a robust and high-yielding method for urea formation. Triethylamine (TEA) is used as a mild base to scavenge the HCl that would otherwise be formed, driving the reaction to completion. The use of an inert atmosphere prevents unwanted side reactions with atmospheric moisture.[5]

Step-by-Step Methodology:

-

Setup: To a flame-dried flask under an inert atmosphere (Argon or Nitrogen), add 3-(2-chlorophenyl)isoxazol-5-amine (1.0 eq) and dissolve it in anhydrous Dichloromethane (DCM).

-

Base Addition: Add triethylamine (1.2 eq) to the solution.

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath. This helps to control the exothermicity of the reaction.

-

Isocyanate Addition: Slowly add a solution of the desired aryl or alkyl isocyanate (e.g., 4-fluorophenyl isocyanate, 1.1 eq) in anhydrous DCM to the cooled reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor progress by TLC.

-

Quenching & Extraction: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer three times with DCM.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Navigating the Structure-Activity Relationship (SAR) Landscape

Once a hit compound is identified, the process of lead optimization begins. This involves the systematic modification of the molecule's structure to improve potency, enhance selectivity against other kinases, and refine pharmacokinetic properties. This is the core of Structure-Activity Relationship (SAR) studies.[14][15]

Caption: A general experimental workflow for SAR-driven lead optimization.

For isoxazole-based inhibitors, SAR exploration typically focuses on several key areas:

-

Substituents on Appended Rings: The nature and position of substituents on any aryl rings attached to the isoxazole core are critical. Electron-donating or electron-withdrawing groups, halogens, and bulky groups can dramatically alter binding affinity and selectivity by probing different sub-pockets within the ATP-binding site.[14][16][17] For example, para-position chloro or bromo substituents have been associated with increased anticancer activity in some scaffolds.[6]

-

The Fused Ring System: In more complex structures where the isoxazole is fused to another ring (e.g., isoxazoloindoles), the nature of the fused partner significantly impacts the biological profile.[6][14]

-

Bioisosteric Replacement: This powerful strategy involves replacing a functional group with another that has similar physical or chemical properties to enhance the molecule's drug-like characteristics.[18][19][20] For instance, the isoxazole ring itself might be replaced with a pyrazole or oxadiazole to probe for improved interactions or metabolic stability.[21][22]

| Modification Area | General Observation | Rationale / Impact | Representative References |

| Aryl Substituents (on rings attached to isoxazole) | Halogens (Cl, Br) at the para-position often increase potency. | Enhances hydrophobic interactions and can form halogen bonds. | [6] |

| Methoxy or other electron-donating groups can improve activity. | Can alter the electronics of the system and form specific H-bonds. | [23] | |

| Isoxazole Ring Position | The relative orientation of substituents (e.g., 3,4-diaryl vs 4,5-diaryl) impacts activity. | Alters the vector and geometry of projections into binding pockets. | [23] |

| Primary Amine Linker | Conversion to ureas or amides is a common strategy. | Introduces additional H-bond donor/acceptor capacity and allows for vector growth. | [5] |

| Bioisosteric Replacement | Replacing isoxazole with pyridine or oxadiazole. | Modulates physicochemical properties (pKa, solubility) and can alter selectivity profile. | [21] |

Table 1: Summary of Common SAR Insights for Isoxazole-Based Kinase Inhibitors.

Biological Evaluation: From In Vitro Inhibition to Cellular Activity

A robust and reproducible biological evaluation cascade is essential to validate the activity of newly synthesized compounds.

Protocol 3: General In Vitro Kinase Inhibition Assay (LanthaScreen™ Example)

This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a common non-radioactive method for determining inhibitor potency (IC₅₀).

Rationale: This assay measures the phosphorylation of a fluorescently labeled substrate peptide by the target kinase. Inhibition of the kinase by a test compound results in a decrease in the FRET signal, allowing for quantitative measurement of inhibitor potency. It is a high-throughput, sensitive, and reliable method.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare solutions of the target kinase, a biotinylated substrate peptide, and the test compounds (typically in a serial dilution) in a suitable kinase buffer.

-

Compound Plating: Dispense 2 µL of the test compound dilutions into the wells of a low-volume 384-well plate. Include wells for positive (no inhibitor) and negative (no kinase) controls.

-

Kinase/Peptide Addition: Add 4 µL of the kinase solution to each well. Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.[5]

-

Reaction Initiation: Add 4 µL of the ATP solution to initiate the phosphorylation reaction. Incubate for a defined period (e.g., 60 minutes) at room temperature.

-

Detection: Add 10 µL of a detection solution containing a terbium-labeled anti-phosphopeptide antibody. This antibody will bind to the phosphorylated substrate.

-

Signal Reading: Incubate for 30-60 minutes to allow antibody binding. Read the plate on a fluorescence plate reader capable of TR-FRET, measuring emission at two wavelengths (e.g., 520 nm for the acceptor and 495 nm for the donor).

-

Data Analysis: Calculate the emission ratio and plot the results against the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce kinase activity by 50%.

| Compound Series | Target Kinase | IC₅₀ (nM) | Key Structural Feature | Reference |

| 3-amino-benzo[d]isoxazole derivative 28a | c-Met | 1.8 | 3-amino-benzo[d]isoxazole scaffold | [24] |

| Diaryl-isoxazole 8 | CK1δ | 33 | 3,4-diaryl-isoxazole core | [10] |

| Isoxazole derivative 3 | JNK3 | Potent (specific value not stated) | Trisubstituted isoxazole | [15] |

| Vegfrecine derivative 3 | VEGFR-1 | 650 | Quinone fused to isoxazole ring | [23][25] |

Table 2: Representative Biological Activity of Isoxazole-Containing Kinase Inhibitors.

Case Study: Targeting the VEGFR Signaling Pathway

Vascular Endothelial Growth Factor Receptors (VEGFRs) are receptor tyrosine kinases that play a central role in angiogenesis—the formation of new blood vessels.[16][17] In cancer, tumors hijack this process to secure a blood supply for growth and metastasis. Therefore, inhibiting VEGFR signaling is a clinically validated anti-cancer strategy.[25] Many isoxazole-containing compounds have been designed to target VEGFRs.[16][23]

Caption: Inhibition of the VEGFR2 signaling pathway by an isoxazole-amine compound.

The inhibitor binds to the intracellular kinase domain of VEGFR2, preventing its autophosphorylation upon ligand binding. This blockade halts the entire downstream signaling cascade, ultimately leading to a reduction in tumor angiogenesis, starving the tumor of essential nutrients and oxygen.

Conclusion and Future Directions

The isoxazole-containing primary amine scaffold continues to be a highly valuable and versatile framework in the design of novel kinase inhibitors.[4] Its favorable physicochemical properties, combined with its ability to form critical hydrogen bonding interactions in the kinase hinge region, make it an ideal starting point for drug discovery campaigns. The synthetic tractability of the isoxazole core allows for extensive SAR studies, enabling the fine-tuning of potency and selectivity.

Future research will likely focus on several key areas:

-

Targeting Novel Kinases: While much work has focused on well-known oncogenic kinases, the isoxazole scaffold can be applied to the hundreds of understudied kinases to unlock new therapeutic opportunities.[1]

-

Covalent and Allosteric Inhibition: Moving beyond ATP-competitive inhibition, isoxazole derivatives can be functionalized with reactive groups to act as irreversible inhibitors or designed to bind to allosteric sites for greater selectivity.[26]

-

Molecular Hybrids: The strategy of combining the isoxazole motif with other known pharmacophores to create hybrid molecules is gaining traction, potentially leading to compounds with dual-targeting or synergistic activities.[27][28]

By leveraging the foundational principles and practical methodologies outlined in this guide, researchers can continue to exploit the full potential of the isoxazole scaffold to develop the next generation of life-saving kinase-targeted therapies.

References

- The Multifaceted Pharmacological Profile of Isoxazole-Containing Molecules: A Technical Guide. Benchchem.

- Design, Synthesis and Biological Evaluation of Isoxazole-Based CK1 Inhibitors Modified with Chiral Pyrrolidine Scaffolds. PMC.

- Design, Synthesis and Biological Evaluation of Isoxazole-Based CK1 Inhibitors Modified with Chiral Pyrrolidine Scaffolds. PubMed.

- Application Notes: Leveraging 3-(2-Chlorophenyl)isoxazol-5-amine for the Synthesis of Novel Kinase Inhibitors. Benchchem.

- Navigating the Structure-Activity Landscape of Fused Isoxazoles: A Comparative Guide for Anticancer Drug Discovery. Benchchem.

- Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) inhibitors. PubMed.

- Bioisosteric replacement strategy for the synthesis of 1-azacyclic compounds with high affinity for the central nicotinic cholinergic receptors. PubMed.

- Isoxazole/Isoxazoline Skeleton in the Structural Modification of N

- Comparative Docking Analysis of Isoxazole-Based Kinase Inhibitors: A Guide for Researchers. Benchchem.

- Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Rel

- An Alternative Green Method for Synthesis of 3-Amino-5-Methylisoxazole Schiff Bases and Their Bioactivity Evalu

- Structure-Activity Relationship (SAR) Studies of Isoxazoloindoles: A Technical Guide. Benchchem.

- Discovery and SAR study of c-Met kinase inhibitors bearing an 3-amino-benzo[d]isoxazole or 3-aminoindazole scaffold. PubMed.

- Preparation method of 3-amino-5-methyl isoxazole.

- Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation st

- Bioisosterism: A Useful Strategy for Molecular Modific

- Process for the manufacture of 3-amino-5- methylisoxazole.

- Design and synthesis of isoxazole containing bioisosteres of epibatidine as potent nicotinic acetylcholine receptor agonists. PubMed.

- 3-Amino-5-methylisoxazole synthesis. ChemicalBook.

- Isoxazole derivatives of silatrane: synthesis, characterization, in silico ADME profile, prediction of potential pharmacological activity and evaluation of antimicrobial action. Academia.edu.

- Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. ACS Omega.

- Synthesis of isoxazoline and isoxazole heterocycles as potential inhibitors of lysyl oxidase. Unknown Source.

-

Kinase profiling according to chemical scaffold. The profiles of the FMS kinase inhibitor[24] and quinazoline derivative 7d (10 μM) are shown.. ResearchGate.

- Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. Unknown Source.

- The Use of Bioisosterism in Drug Design and Molecular Modification. American Journal of PharmTech Research.

- Rational Drug Discovery for Isoxazole Based VEGFR2 Inhibition.

- Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. Unknown Source.

- A review of isoxazole biological activity and present synthetic techniques. Unknown Source.

- Features of 3-amino-5-methylisoxazole in heterocyclizations involving pyruvic acids. Unknown Source.

- Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Unknown Source.

- Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Unknown Source.

- Isoxazole Derivatives as Potential Pharmacophore for New Drug Development. Unknown Source.

- Rational Drug Discovery for Isoxazole Based VEGFR2 Inhibition. PubMed.

- Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI.

- The synthetic and therapeutic expedition of isoxazole and its analogs. PMC.

- How protein kinase inhibitors bind to the hinge region of the target protein. PMC.

- Development of Quinoline-Isoxazole Hybrids With Selective Cytotoxicity and EGFR Kinase Binding: In Vitro and In Silico Approaches. PubMed.

- Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold.. SciSpace.

- Tyrosine Kinase Inhibitors. NCBI Bookshelf.

- The Properties of Kinase Inhibitors. Kinase Drug Discovery: Modern Approaches.

- Application of a macrocyclization strategy in kinase inhibitor development. ScienceOpen.

Sources

- 1. pnas.org [pnas.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Tyrosine Kinase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt - PMC [pmc.ncbi.nlm.nih.gov]

- 8. (PDF) Isoxazole derivatives of silatrane: synthesis, characterization, in silico ADME profile, prediction of potential pharmacological activity and evaluation of antimicrobial action [academia.edu]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Design, Synthesis and Biological Evaluation of Isoxazole-Based CK1 Inhibitors Modified with Chiral Pyrrolidine Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. How protein kinase inhibitors bind to the hinge region of the target protein - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. CN107721941B - Preparation method of 3-amino-5-methyl isoxazole - Google Patents [patents.google.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Rational Drug Discovery for Isoxazole Based VEGFR2 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. lassbio.icb.ufrj.br [lassbio.icb.ufrj.br]

- 19. elearning.uniroma1.it [elearning.uniroma1.it]

- 20. drughunter.com [drughunter.com]

- 21. Bioisosteric replacement strategy for the synthesis of 1-azacyclic compounds with high affinity for the central nicotinic cholinergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Design and synthesis of isoxazole containing bioisosteres of epibatidine as potent nicotinic acetylcholine receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. Discovery and SAR study of c-Met kinase inhibitors bearing an 3-amino-benzo[d]isoxazole or 3-aminoindazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 26. books.rsc.org [books.rsc.org]

- 27. mdpi.com [mdpi.com]

- 28. Development of Quinoline-Isoxazole Hybrids With Selective Cytotoxicity and EGFR Kinase Binding: In Vitro and In Silico Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

The Alchemist's Modern Grimoire: A Technical Guide to Novel Heterocyclic Amine Intermediates in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Unseen Architects of Modern Medicine

In the intricate tapestry of pharmaceutical sciences, heterocyclic amines represent the vibrant threads from which countless life-saving therapeutics are woven. These unassuming cyclic structures, punctuated by nitrogen and often other heteroatoms, are the unseen architects of modern medicine. Their prevalence is staggering; a vast majority of all biologically active chemical entities contain a heterocycle, a testament to their unparalleled ability to modulate biological function.[1] This guide, intended for the discerning researcher and seasoned drug developer, moves beyond a mere catalog of structures. It is an exposition on the strategic synthesis and intelligent application of novel heterocyclic amine intermediates, the very building blocks that empower the discovery of next-generation pharmaceuticals. We will delve into the causality of synthetic choices, the elegance of modern catalytic systems, and the practical workflows that transform simple precursors into complex, life-altering molecules.

Section 1: The Privileged Core - Why Heterocyclic Amines Dominate Drug Discovery

The enduring prominence of heterocyclic amines in medicinal chemistry is no coincidence. It is a direct consequence of their intrinsic properties that make them ideal for interacting with biological targets.

-

Three-Dimensionality and Vectorial Display of Functionality: Unlike their planar carbocyclic counterparts, heterocyclic amines often adopt non-planar conformations. This three-dimensionality allows for a more precise and directional presentation of substituents, enabling a snugger fit into the intricate topographies of protein binding pockets. This is particularly crucial for achieving high selectivity and potency.

-

Modulation of Physicochemical Properties: The incorporation of heteroatoms, particularly nitrogen, provides a powerful handle to fine-tune critical drug-like properties. The basicity of the amine functionality can be modulated to control solubility, a key determinant of bioavailability. Furthermore, the ability to form hydrogen bonds as both donors and acceptors is fundamental to target recognition and binding affinity.[1]

-

Bioisosteric Replacement and Metabolic Stability: Heterocyclic rings are often employed as bioisosteres for other functional groups, allowing for the optimization of a drug's metabolic profile. For instance, replacing a metabolically labile ester with a more stable oxadiazole can significantly improve a drug's half-life.

-

"Privileged Scaffolds": Nature's and Chemistry's Preferred Motifs: Certain heterocyclic cores, such as pyridines, pyrimidines, and indoles, are so frequently found in successful drugs that they have been termed "privileged scaffolds."[2][3] These scaffolds appear to have a promiscuous ability to bind to a variety of biological targets, making them fertile starting points for new drug discovery campaigns.

Section 2: Modern Synthetic Strategies - Forging the Core

The synthesis of novel heterocyclic amines has been revolutionized by the advent of powerful new catalytic methods and synthetic strategies. These approaches offer unprecedented efficiency, selectivity, and functional group tolerance, enabling the rapid construction of molecular complexity.

The Power of Convergence: Multicomponent Reactions (MCRs)

Multicomponent reactions, wherein three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, are a paradigm of efficiency in heterocyclic synthesis.[4][5][6][7] The Groebke-Blackburn-Bienaymé (GBB) reaction is a stellar example, providing a rapid entry to fused imidazopyridines and related structures, which are prevalent in kinase inhibitors and other therapeutic agents.[8][9][10][11]

This protocol describes the synthesis of a 2,3-substituted imidazo[1,2-a]pyridine, a common privileged scaffold.

Materials:

-

2-Aminopyridine

-

Aromatic aldehyde (e.g., benzaldehyde)

-

Isocyanide (e.g., tert-butyl isocyanide)

-

Scandium(III) triflate (Sc(OTf)₃) (10 mol%)

-

Methanol (Microwave-grade)

-

Microwave reactor vials

Procedure:

-

To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add 2-aminopyridine (1.0 mmol), the aromatic aldehyde (1.0 mmol), and Sc(OTf)₃ (0.1 mmol).

-

Add methanol (5 mL) to the vial.

-

Add the isocyanide (1.1 mmol) to the mixture.

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the reaction mixture at 120 °C for 15 minutes.

-

After cooling, the reaction mixture is concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired imidazo[1,2-a]pyridine.

Self-Validating System: The success of this reaction is validated by the formation of a highly fluorescent product, which can often be visualized under UV light on a TLC plate. The structure is unequivocally confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry, which will show the incorporation of all three components.

Caption: Mechanism of the Groebke-Blackburn-Bienaymé Reaction.

The Surgeon's Scalpel: C-H Functionalization and Amination

Direct C-H functionalization has emerged as a transformative strategy in organic synthesis, allowing for the conversion of ubiquitous C-H bonds into new C-N bonds without the need for pre-functionalized starting materials.[10][12][13] This approach is particularly powerful for the late-stage modification of complex molecules, enabling the rapid generation of analogs for structure-activity relationship (SAR) studies. Palladium-catalyzed C-H amination has been extensively developed for the synthesis of a wide array of N-heterocycles.[7][14][15][16][17]

This protocol outlines the synthesis of a fused heteroaromatic system via an intramolecular C-H arylation/amination reaction.

Materials:

-

N-(pyridin-2-yl)benzamide derivative (with a leaving group on the benzamide ring, e.g., 2-bromo-N-(pyridin-2-yl)benzamide)

-

Palladium(II) acetate (Pd(OAc)₂) (5 mol%)

-

Triphenylphosphine (PPh₃) (10 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 equiv)

-

Tetrabutylammonium bromide (TBAB) (1.0 equiv)

-

N,N-Dimethylacetamide (DMA)

Procedure:

-

In an oven-dried Schlenk tube, combine the N-(pyridin-2-yl)benzamide derivative (1.0 mmol), Pd(OAc)₂ (0.05 mmol), PPh₃ (0.1 mmol), K₂CO₃ (2.0 mmol), and TBAB (1.0 mmol).

-

Evacuate and backfill the tube with argon three times.

-

Add anhydrous DMA (10 mL) via syringe.

-

Seal the tube and heat the reaction mixture at 110 °C for 24 hours.

-

After cooling to room temperature, dilute the reaction with water and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by flash chromatography to yield the fused heterocyclic product.

Self-Validating System: The reaction progress can be monitored by TLC or LC-MS, observing the consumption of the starting material and the appearance of a new, less polar product spot. Successful C-H activation and C-N bond formation are confirmed by the disappearance of the N-H proton signal and the appearance of characteristic aromatic proton signals for the newly formed ring in the ¹H NMR spectrum.

The Future is Flow: Continuous Flow Synthesis

Flow chemistry offers numerous advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, and the ability to readily scale up reactions.[16][18][19][20][21][22][23][24] For the synthesis of heterocyclic amines, flow chemistry enables the use of hazardous reagents and high temperatures and pressures with greater control, often leading to higher yields and purities in shorter reaction times.

Caption: A basic workflow for continuous flow synthesis.

Section 3: Case Studies - From Intermediate to Blockbuster Drug

The true measure of a novel heterocyclic amine intermediate is its successful application in the synthesis of a life-changing therapeutic. Here, we examine the synthesis of key intermediates for several recent blockbuster drugs.

Nirmatrelvir (Paxlovid™)

Pfizer's Nirmatrelvir, the active component of Paxlovid™, is a potent inhibitor of the SARS-CoV-2 main protease. Its structure features a key bicyclic proline derivative.[1] The synthesis of this complex amine intermediate showcases modern asymmetric synthesis strategies. One of the key building blocks is a chiral bicyclic [3.1.0]proline derivative, which is synthesized via a multi-step sequence starting from readily available amino acids.[18][25] The synthesis involves the formation of the strained cyclopropane ring, which is crucial for the molecule's conformation and binding to the protease.[26]

Molnupiravir (Lagevrio™)

Merck's Molnupiravir is an orally bioavailable antiviral that works by inducing mutations in the RNA of SARS-CoV-2.[3][21][27] The core of Molnupiravir is a modified cytidine nucleoside. The synthesis of the key N-hydroxycytidine intermediate has been a subject of intense process development to ensure a sustainable and high-yielding route.[28] Greener synthetic pathways have been developed that utilize enzymatic transformations to install the key functionalities with high selectivity, significantly reducing waste compared to the initial synthetic routes.[3][21][28][29]

Remdesivir (Veklury®)

Gilead's Remdesivir, an antiviral initially developed for Hepatitis C and Ebola, is a phosphoramidate prodrug of a nucleoside analog.[30] Its synthesis involves the construction of a pyrrolo[2,1-f][4][31][32]triazin-4-amine core.[2][30] The stereoselective installation of the ribose moiety and the chiral phosphoramidate group are critical challenges in its synthesis.[19][33] Different generations of the synthesis have been developed to improve the diastereoselectivity of the phosphorus center, a key factor for the drug's efficacy.[2][33]

| Drug | Key Heterocyclic Intermediate | Synthetic Challenge |

| Nirmatrelvir | Chiral bicyclic [3.1.0]proline | Asymmetric synthesis of a strained ring system[18][25] |

| Molnupiravir | N-hydroxycytidine | Selective functionalization of a nucleoside[28][29] |

| Remdesivir | Pyrrolo[2,1-f][4][31][32]triazine | Stereoselective phosphoramidation[19][33] |

Section 4: Emerging Frontiers - The Next Generation of Heterocyclic Amines

The quest for novel heterocyclic amine intermediates is perpetual. Researchers are constantly pushing the boundaries of chemical space to access unprecedented structures with unique biological activities.

Spirocyclic Amines: Adding a New Dimension

Spirocycles, where two rings share a single atom, are gaining increasing attention in drug discovery.[5][34] The rigid, three-dimensional nature of spirocyclic amines allows for a precise orientation of substituents, leading to improved potency and selectivity.[13][35] Furthermore, the incorporation of a spirocyclic core can enhance metabolic stability and improve physicochemical properties such as solubility.[35] Recent research has focused on the development of novel methods for the synthesis of oxa-spirocyclic amines and their evaluation as anti-glioblastoma agents.[5][34][35]

Caption: Conceptual representation of a spirocyclic system.

Azabicycles in Neuroscience

Bicyclic amines, or azabicycles, are another class of conformationally restricted scaffolds that have found significant application in the development of drugs targeting the central nervous system (CNS).[6][36] Their rigid frameworks can mimic the conformations of endogenous neurotransmitters, leading to potent and selective interactions with receptors and transporters. The synthesis of novel azabicyclic scaffolds is an active area of research, with the goal of accessing new chemical space for the treatment of neurological and psychiatric disorders.[37]

Section 5: Conclusion and Future Outlook

The field of novel heterocyclic amine intermediates for pharmaceutical synthesis is a dynamic and ever-evolving landscape. From the foundational principles of privileged scaffolds to the cutting-edge applications of flow chemistry and C-H functionalization, the tools available to the medicinal chemist are more powerful than ever. The case studies of recent blockbuster drugs underscore the critical role that innovative synthetic chemistry plays in bringing new medicines to patients. As we look to the future, the exploration of new chemical space, exemplified by the rise of spirocyclic and azabicyclic amines, promises to unlock even more potent and selective therapeutics. The continued synergy between synthetic innovation, computational modeling, and biological screening will undoubtedly lead to the next generation of heterocyclic amine-based drugs that will address the most pressing medical needs of our time.

References

-

Advances in synthetic approach to and antifungal activity of triazoles. (n.d.). PMC - NIH. Retrieved February 23, 2026, from [Link]

-

Triazole antifungals. (n.d.). EBSCO. Retrieved February 23, 2026, from [Link]

-

Mechanism of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress. (2017, November 1). Symbiosis. Retrieved February 23, 2026, from [Link]

-

Mechanism of Action of Efinaconazole, a Novel Triazole Antifungal Agent. (n.d.). PMC. Retrieved February 23, 2026, from [Link]

-

The Design, Synthesis and Mechanism of Action of Paxlovid, a Protease Inhibitor Drug Combination for the Treatment of COVID-19. (2024, February 2). PMC. Retrieved February 23, 2026, from [Link]

-

Emerging Applications of Triazole Antifungal Drugs. (n.d.). MDPI. Retrieved February 23, 2026, from [Link]

-

Recent advances made in the synthesis of small drug molecules for clinical applications: An insight. (n.d.). PMC. Retrieved February 23, 2026, from [Link]

-

Design of novel sustainable pathways for the synthesis of the key intermediates of nirmatrelvir. (n.d.). American Chemical Society. Retrieved February 23, 2026, from [Link]

-

Enzyme‐mediated synthesis of Molnupiravir: paving the way for the application of biocatalysis in pharmaceutical industry. (n.d.). Wiley Online Library. Retrieved February 23, 2026, from [Link]

-

Nirmatrelvir. (n.d.). Wikipedia. Retrieved February 23, 2026, from [Link]

-

Nirmatrelvir: From Discovery to Modern and Alternative Synthetic Approaches. (2024, June 17). MDPI. Retrieved February 23, 2026, from [Link]

-

Synthesis of Remdesivir by Mackman. (2020, April 10). Organic Chemistry Portal. Retrieved February 23, 2026, from [Link]

-

Design, synthesis, and biological evaluation of novel spirocyclic compounds as potential anti-glioblastoma agents. (2023, October 5). PubMed. Retrieved February 23, 2026, from [Link]

-

Practical Remdesivir Synthesis through One-Pot Organocatalyzed Asymmetric (S)-P-Phosphoramidation. (2021, February 26). ACS Publications. Retrieved February 23, 2026, from [Link]

-

Research on the Synthesis Process of the Key Intermediate T18 in Nirmatrelvir. (n.d.). Atlantis Press. Retrieved February 23, 2026, from [Link]

-

Remdesivir. (n.d.). Wikipedia. Retrieved February 23, 2026, from [Link]

-

Evolution of the Synthesis of Remdesivir. Classical Approaches and Most Recent Advances. (2021, July 23). ACS Omega. Retrieved February 23, 2026, from [Link]

-

Design, synthesis, and biological evaluation of novel spirocyclic compounds as potential anti-glioblastoma agents. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]

-

Design, synthesis, biological evaluation study of spirocyclic POM analogues as novel MmpL3 anti-tubercular agent. (n.d.). PubMed. Retrieved February 23, 2026, from [Link]

-

Design, Synthesis, and Biological Evaluation of Novel Spiro Imidazobenzodiazepines to Identify Improved Inhaled Bronchodilators. (2023, July 7). PMC. Retrieved February 23, 2026, from [Link]

-

Oxa-spirocycles: synthesis, properties and applications. (2021, July 27). RSC Publishing. Retrieved February 23, 2026, from [Link]

-

Microwave‐assisted Groebke‐Blackburn‐Bienaymé multicomponent reaction to synthesize imidazo fused heterocycles via in‐situ generation of isocyanides from N‐formylamines. (n.d.). IQAC. Retrieved February 23, 2026, from [Link]

-

Green Chemistry Challenge: 2022 Greener Synthetic Pathways Award. (2025, April 14). US EPA. Retrieved February 23, 2026, from [Link]

-

A Bifurcated Pathway to Thiazoles and Imidazoles Using a Modular Flow Microreactor. (2008, September 11). ACS Publications. Retrieved February 23, 2026, from [Link]

-

Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds. (n.d.). Beilstein Journals. Retrieved February 23, 2026, from [Link]

-

Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. (n.d.). Organic Chemistry Portal. Retrieved February 23, 2026, from [Link]

-

Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. (2025, April 24). PMC. Retrieved February 23, 2026, from [Link]

-

Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. (2025, April 25). Reymond Research Group. Retrieved February 23, 2026, from [Link]

-

Solvents' and Reagents' Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction: Experimental and Computational Evidence. (2025, June 12). ACS Organic & Inorganic Au. Retrieved February 23, 2026, from [Link]

-

The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). (2024, August 1). Beilstein Journals. Retrieved February 23, 2026, from [Link]

-

Palladium Catalyzed C-H Amination. (n.d.). EPFL. Retrieved February 23, 2026, from [Link]

-

A quick, high-yield synthesis of molnupiravir, an investigational COVID antiviral pill. (2021, November 3). EurekAlert!. Retrieved February 23, 2026, from [Link]

-

A quick, high-yield synthesis of molnupiravir, an investigational COVID antiviral pill. (2021, November 4). ScienceDaily. Retrieved February 23, 2026, from [Link]

-

Groebke-Blackburn-Bienaymé multicomponent reaction: emerging chemistry for drug discovery. (2016, February 15). PubMed. Retrieved February 23, 2026, from [Link]

-

Palladium Catalyzed Non-directed Aromatic C-H Aminations. (n.d.). Digital WPI. Retrieved February 23, 2026, from [Link]

-

A field guide to flow chemistry for synthetic organic chemists. (n.d.). PMC. Retrieved February 23, 2026, from [Link]

-

Palladium-catalysed methylene C(sp3)–H lactamization and cycloamination enabled by chlorinated pyridine-pyridone ligands. (n.d.). PMC. Retrieved February 23, 2026, from [Link]

-

Palladium-Catalyzed Sequential C-H Activation/Amination with Diaziridinone: An Approach to Indoles. (n.d.). Organic Chemistry Portal. Retrieved February 23, 2026, from [Link]

-

How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications. (2025, December 15). Medium. Retrieved February 23, 2026, from [Link]

-

Beginner's Guide to Flow Chemistry. (2024, March 12). H.E.L Group. Retrieved February 23, 2026, from [Link]

-

Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. (2025, February 7). MDPI. Retrieved February 23, 2026, from [Link]

-

Concise two-step chemical synthesis of molnupiravir. (2022, October 21). PMC - NIH. Retrieved February 23, 2026, from [Link]

-

How to approach flow chemistry. (2020, November 3). SciSpace. Retrieved February 23, 2026, from [Link]

Sources

- 1. The Design, Synthesis and Mechanism of Action of Paxlovid, a Protease Inhibitor Drug Combination for the Treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Remdesivir by Mackman [organic-chemistry.org]

- 3. A quick, high-yield synthesis of molnupiravir, an investigational COVID antiviral pill | EurekAlert! [eurekalert.org]

- 4. Triazole antifungals | Agriculture and Agribusiness | Research Starters | EBSCO Research [ebsco.com]

- 5. Design, synthesis, and biological evaluation of novel spirocyclic compounds as potential anti-glioblastoma agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology [gdb.unibe.ch]

- 7. Palladium-Catalyzed Sequential C-H Activation/Amination with Diaziridinone: An Approach to Indoles [organic-chemistry.org]

- 8. archive.iqac.puchd.ac.in [archive.iqac.puchd.ac.in]

- 9. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]

- 10. BJOC - The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) [beilstein-journals.org]

- 11. Groebke-Blackburn-Bienaymé multicomponent reaction: emerging chemistry for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Design, synthesis, biological evaluation study of spirocyclic POM analogues as novel MmpL3 anti-tubercular agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. BJOC - Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds [beilstein-journals.org]

- 15. epfl.ch [epfl.ch]

- 16. digital.wpi.edu [digital.wpi.edu]

- 17. Palladium-catalysed methylene C(sp3)–H lactamization and cycloamination enabled by chlorinated pyridine-pyridone ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Design of novel sustainable pathways for the synthesis of the key intermediates of nirmatrelvir - American Chemical Society [acs.digitellinc.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. sciencedaily.com [sciencedaily.com]

- 22. A field guide to flow chemistry for synthetic organic chemists - PMC [pmc.ncbi.nlm.nih.gov]

- 23. helgroup.com [helgroup.com]

- 24. scispace.com [scispace.com]

- 25. mdpi.com [mdpi.com]

- 26. Nirmatrelvir - Wikipedia [en.wikipedia.org]

- 27. docta.ucm.es [docta.ucm.es]

- 28. epa.gov [epa.gov]

- 29. Concise two-step chemical synthesis of molnupiravir - PMC [pmc.ncbi.nlm.nih.gov]